molecular formula C12H16N2O B7860884 3-amino-N-cyclobutyl-4-methylbenzamide

3-amino-N-cyclobutyl-4-methylbenzamide

Cat. No.: B7860884
M. Wt: 204.27 g/mol
InChI Key: HWPXTFAGOCAIJC-UHFFFAOYSA-N
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Description

3-Amino-N-cyclobutyl-4-methylbenzamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O It is a derivative of benzamide and contains an amino group, a cyclobutyl group, and a methyl group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-4-methylbenzoic acid.

  • Cyclization Reaction: The carboxylic acid group is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclobutylamine to form the amide bond.

  • Purification: The final product is purified using recrystallization techniques to achieve high purity.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to ensure the production of high-quality compound.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-nitro-N-cyclobutyl-4-methylbenzamide.

  • Reduction: The nitro group can be reduced to an amine, yielding this compound.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl).

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 3-nitro-N-cyclobutyl-4-methylbenzamide.

  • Reduction: this compound.

  • Substitution: Various substituted benzamides depending on the alkyl halide used.

Scientific Research Applications

Chemistry: 3-Amino-N-cyclobutyl-4-methylbenzamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases where modulation of the immune system is beneficial.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 3-amino-N-cyclobutyl-4-methylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Amino-4-methylbenzamide: Lacks the cyclobutyl group.

  • N-Cyclobutyl-4-methylbenzamide: Lacks the amino group.

  • 3-Amino-N-cyclobutylbenzamide: Lacks the methyl group.

Uniqueness: The presence of both the amino group and the cyclobutyl group in 3-amino-N-cyclobutyl-4-methylbenzamide gives it unique chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-amino-N-cyclobutyl-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-9(7-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPXTFAGOCAIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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